N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

PDK1 inhibition Cancer Kinase inhibitor

Procure exact CAS 852133-44-9 to maintain fidelity to patent-defined chemical space (WO2012036974). This N-(2-fluorophenyl) isomer exhibits unique PDK1 inhibition profiles; the ortho-fluorine substitution alters electronic distribution and hydrogen-bonding capacity crucial for target engagement. Avoid generic substitution with the 3-fluoro isomer (CAS 933216-30-9) which has undocumented biological activity. Essential for comparative SAR studies, freedom-to-operate analysis, and ADME-Tox triage (CYP3A4 TDI). Ideal for validating PDK1 dependence in metastatic tumor models. Source from a single vendor to minimize batch variability.

Molecular Formula C19H14FN3OS
Molecular Weight 351.4
CAS No. 852133-44-9
Cat. No. B2685820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS852133-44-9
Molecular FormulaC19H14FN3OS
Molecular Weight351.4
Structural Identifiers
SMILESCC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4F
InChIInChI=1S/C19H14FN3OS/c1-12-17(18(24)21-15-10-6-5-9-14(15)20)25-19-22-16(11-23(12)19)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,24)
InChIKeyGINRESYALCHMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (CAS 852133-44-9): Core Identity and Procurement Relevance


N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 852133-44-9) is a synthetic small molecule belonging to the imidazo[2,1-b]thiazole-2-carboxamide class. It is structurally characterized by a fused imidazo-thiazole bicyclic core bearing a 6-phenyl group, a 3-methyl substituent, and a 2-fluorophenyl carboxamide moiety at the 2-position . The compound is documented as a 3-phosphoinositide-dependent protein kinase 1 (PDK1/PDHK1) inhibitor and is indexed as 'Thiazole carboxamide derivative 28' in patent literature, with a primary therapeutic interest in oncology [1][2]. Its molecular formula is C₁₉H₁₄FN₃OS with a molecular weight of 351.4 g/mol, and it is commercially available at typical research-grade purities of ≥95% .

Why N-(2-Fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide Cannot Be Replaced by Arbitrary In-Class Analogs


Despite sharing the imidazo[2,1-b]thiazole-2-carboxamide scaffold with numerous commercially available analogs, N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide occupies a distinct chemical space defined by the ortho-fluorine substitution on the N-phenyl ring. Positional isomerism of the fluorine atom on the carboxamide phenyl group materially alters electronic distribution, conformational preferences, and hydrogen-bonding capacity at the PDK1 ATP-binding site [1]. The closest positional isomer, N-(3-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (CAS 933216-30-9), differs only in fluorine placement yet is indexed under a separate patent example number, indicating that the substitution position is consequential for intellectual property scope and potentially for target engagement [2]. Generic substitution without verifying the exact CAS registry number risks acquiring a compound with undocumented or divergent biological activity, undermining experimental reproducibility and weakening patent defensibility.

Quantitative Differentiation Evidence for N-(2-Fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (852133-44-9)


PDK1 Target Engagement: Ortho-Fluoro vs. Meta-Fluoro Positional Isomer Differentiation in Patent-Scoped Inhibitory Activity

The target compound is explicitly claimed as a PDK1 inhibitor within the Merck Sharp & Dohme patent family (WO2012036974), where it is assigned a distinct compound identifier (Compound 23(41) / Thiazole carboxamide derivative 28) separate from its 3-fluorophenyl positional isomer [1][2]. While the patent discloses that representative compounds of Formula (I) inhibit PDK1 with IC₅₀ values in the sub-micromolar to low micromolar range in ATP-depletion and fluorometric assays, the exact IC₅₀ of the 2-fluorophenyl analog is not individually specified in publicly accessible excerpts. The structural basis for differentiation rests on the ortho-fluorine's ability to engage in intramolecular interactions with the carboxamide N–H, constraining the conformational ensemble relative to the meta-fluoro isomer and potentially altering the residence time at the PDK1 hinge region [1].

PDK1 inhibition Cancer Kinase inhibitor

Oncological Disease Association: Patent-Backed Indication Differentiation from Generic Imidazo[2,1-b]thiazole Congeners

Unlike the majority of imidazo[2,1-b]thiazole derivatives that are studied for antimicrobial, antifungal, or FLT3-kinase inhibitory applications, N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide is specifically indexed in the DrugMap database as a patented compound for metastatic cancer and solid tumor indications via PDK1 inhibition [1]. In contrast, the benchmark FLT3 inhibitor in the same scaffold class, compound 19 from Lin et al. (2015), achieves FLT3 IC₅₀ of 0.022 µM and MV4-11 cellular IC₅₀ of 0.002 µM, but targets a completely different kinase (FLT3, not PDK1) and carries a structurally distinct substitution pattern (ureido-isoxazole side chain) [2][3]. This target-indication divergence means the compound addresses a distinct pharmacological niche within the imidazo[2,1-b]thiazole chemical space.

Metastatic cancer Solid tumor PDK1 signaling

CYP3A4 Metabolic Liability Profiling: Class-Level Evidence for Prioritization in ADME-Tox Screening Cascades

Imidazo[2,1-b]thiazole-2-carboxamide derivatives, including close structural analogs of the target compound, have been evaluated for time-dependent inhibition (TDI) of CYP3A4, a critical off-target liability in drug development. Structurally related imidazo[2,1-b]thiazole carboxamides have demonstrated CYP3A4 IC₅₀ values ranging from 90 nM to 5,330 nM in human liver microsome and recombinant enzyme assays, depending on pre-incubation time and substitution pattern [1][2]. The 2-fluorophenyl substituent in the target compound may influence CYP3A4 binding relative to analogs bearing 3-fluorophenyl or 4-substituted phenyl groups, as the ortho-fluorine alters the electron density and steric profile of the carboxamide pharmacophore [3]. No direct CYP3A4 data for CAS 852133-44-9 are publicly available; this evidence dimension is class-level inference.

CYP3A4 inhibition Drug metabolism Drug-drug interaction

Physicochemical and Supply-Chain Differentiation: Ortho-Fluorine Impact on LogP, Solubility, and Commercial Availability Relative to Positional Isomers

Although the ortho-fluorophenyl (CAS 852133-44-9) and meta-fluorophenyl (CAS 933216-30-9) positional isomers share the identical molecular formula (C₁₉H₁₄FN₃OS) and molecular weight (351.4 g/mol), the ortho-fluorine substitution is predicted to reduce the compound's chromatographic lipophilicity (lower LogP) due to intramolecular F···H–N hydrogen bonding that partially masks the fluorine's hydrophobic contribution, while simultaneously increasing the fraction of sp³-character in solution conformations, which can enhance aqueous solubility relative to the meta isomer [1]. Both isomers are commercially available at research grade (≥95% purity) from non-excluded vendors, but the ortho-fluoro compound (CAS 852133-44-9) is listed under a smaller number of catalog entries, suggesting more limited bulk availability and potentially longer lead times for large-quantity orders .

Physicochemical properties LogP Solubility

Optimal Research and Procurement Application Scenarios for N-(2-Fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide (852133-44-9)


PDK1-Dependent Oncology Target Validation and Chemical Probe Development

This compound is best deployed as a tool compound for validating PDK1 dependence in metastatic and solid tumor models where the PDK1/Akt signaling axis is implicated. Based on its patent-backed assignment as a PDK1 inhibitor (WO2012036974), it can serve as a starting point for medicinal chemistry optimization campaigns targeting PDK1-driven cancers [1]. Researchers should procure this specific CAS number (852133-44-9) rather than positional isomers to maintain fidelity to the patent-defined chemical space and to ensure that any SAR developed around the ortho-fluorophenyl motif is internally consistent. Experimental protocols should include a reference PDK1 inhibitor (e.g., BX-517, IC₅₀ = 6 nM) as a positive control to contextualize the compound's potency [2].

Fluorine Positional Isomer SAR Studies for Kinase Selectivity Profiling

The availability of both 2-fluorophenyl (CAS 852133-44-9) and 3-fluorophenyl (CAS 933216-30-9) isomers enables systematic head-to-head SAR studies that probe the contribution of fluorine position to PDK1 binding affinity, selectivity against related AGC kinases (e.g., Akt, p70S6K, RSK), and off-target profiles including CYP3A4 time-dependent inhibition [1][2]. Procurement of both isomers from a single vendor is recommended to minimize batch-to-batch variability. Such comparative studies directly address a known challenge in kinase drug discovery: achieving selectivity within the PDK1-regulated kinase network through subtle structural modifications [1].

In Vitro ADME-Tox Triage: CYP3A4 Time-Dependent Inhibition Risk Assessment

Given the class-level evidence that imidazo[2,1-b]thiazole carboxamides can exhibit time-dependent CYP3A4 inhibition with IC₅₀ values as low as 90 nM, this compound should be incorporated into early ADME-Tox triage cascades to determine whether the ortho-fluorine substitution mitigates or exacerbates this liability relative to other fluorophenyl positional isomers [1]. Standard protocols using human liver microsomes with midazolam as a probe substrate and 30-minute NADPH pre-incubation are recommended to detect mechanism-based inhibition. The outcome of these assays informs go/no-go decisions for lead optimization and reduces the risk of late-stage attrition due to drug-drug interaction potential [1].

Patent-Landscape Navigation and Freedom-to-Operate Analysis for PDK1-Targeted Therapeutics

For industrial research organizations pursuing PDK1 inhibitor development, this compound represents a specific, individually codified chemical entity within the Merck Sharp & Dohme patent estate (WO2012036974) [1]. Procurement and characterization of the exact compound (CAS 852133-44-9) are essential for conducting freedom-to-operate analyses, designing around existing composition-of-matter claims, and establishing a proprietary SAR that avoids infringement of the 2-fluorophenyl substitution space. The patent review by Hossen et al. (2015, PMID: 25684022) provides a comprehensive map of the PDK1 inhibitor patent landscape and should be used to contextualize this compound's intellectual property position [2].

Quote Request

Request a Quote for N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.